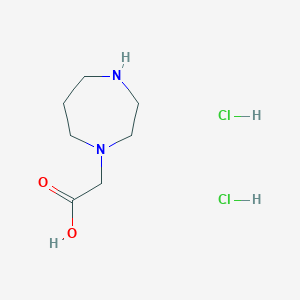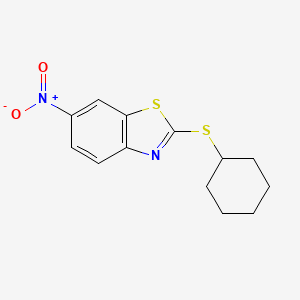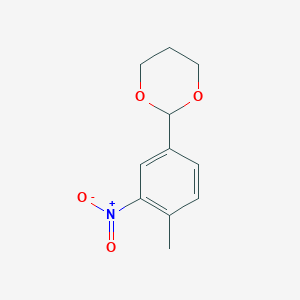
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride
Overview
Description
“2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1240528-26-0 . It has a molecular weight of 231.12 . The IUPAC name for this compound is 1,4-diazepan-1-ylacetic acid dihydrochloride .
Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride” can be represented by the Inchi Code: 1S/C7H14N2O2.2ClH/c10-7(11)6-9-4-1-2-8-3-5-9;;/h8H,1-6H2,(H,10,11);2*1H . This indicates that the compound consists of a diazepane ring attached to an acetic acid group, and it forms a salt with two chloride ions.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Synthesis and Structural Studies :
- Diazepines, including compounds related to 2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride, have been synthesized through reactions involving β-diketones and aliphatic 1,2-diamines. These reactions result in the formation of 2,3-dihydro-1H-1,4-diazepine derivatives (Lloyd, McDougall, & Marshall, 1966).
Chemical Reactions and Derivatives :
- Research has also focused on the formation of various diazepine derivatives, including the reaction of 2,3,6-triaminopyridine with chalcones, leading to the formation of dihydro-1H-pyrido and dihydro-1H-pyrimido diazepine derivatives (Insuasty et al., 1997).
- Another study synthesized chiral piperazine and 1,4-diazepane annulated β-lactams, transforming them into novel methyl alkoxy diazepan derivatives (Dekeukeleire et al., 2012).
Pharmacological Applications :
- Certain derivatives of 1,4-diazepane have been evaluated for antiproliferative activity in vitro against human cancer cell lines (Liszkiewicz, 2002).
- A study designed 2-(4-(substituted benzoyl)-1,4-diazepan-1-yl)-N-phenylacetamide derivatives as falcipain-2 inhibitors, crucial in the treatment of human malaria (Mahesh et al., 2014).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These codes indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.2ClH/c10-7(11)6-9-4-1-2-8-3-5-9;;/h8H,1-6H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEDNCUXJZEOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)acetic acid dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422233.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1422239.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)

![(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride](/img/structure/B1422243.png)




![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)
